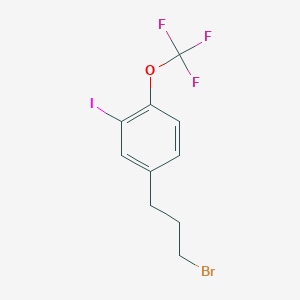

1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, an iodine substituent at position 3, and a trifluoromethoxy group at position 4 of the benzene ring. This unique combination of electron-withdrawing groups (iodo, trifluoromethoxy) and an alkyl halide chain (bromopropyl) renders it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C10H9BrF3IO |

|---|---|

Molecular Weight |

408.98 g/mol |

IUPAC Name |

4-(3-bromopropyl)-2-iodo-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF3IO/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |

InChI Key |

UEMBDLCVDIKSHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)I)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Copper-Mediated Cross-Coupling Approaches

Ullmann-Type Coupling for Alkyl-Aryl Bond Formation

Copper-catalyzed coupling reactions have been adapted for introducing alkyl chains to electron-deficient aryl halides. A representative protocol involves reacting 3-iodo-4-(trifluoromethoxy)benzene with 1-bromo-3-chloropropane in the presence of copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 100°C under nitrogen. The reaction proceeds via a single-electron transfer mechanism, forming a C–C bond between the aryl iodide and the bromopropyl group.

Key Reaction Parameters:

- Catalyst : CuI (10 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : DMSO

- Temperature : 100°C

- Duration : 36 hours

This method achieves a yield of 72–75% after purification via flash chromatography. The use of DMSO as a polar aprotic solvent enhances the solubility of cesium carbonate, facilitating deprotonation and accelerating oxidative addition.

Diazotization and Iodination Strategies

Sequential Diazotization-Iodination of Aniline Precursors

A two-step synthesis begins with 4-(trifluoromethoxy)aniline. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which is subsequently iodinated using potassium iodide (KI). The resulting 3-iodo-4-(trifluoromethoxy)aniline is then alkylated with 1,3-dibromopropane under basic conditions.

Reaction Scheme:

- Diazotization :

$$ \text{4-(Trifluoromethoxy)aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} $$ - Iodination :

$$ \text{Diazonium salt} + \text{KI} \rightarrow \text{3-Iodo-4-(trifluoromethoxy)benzene} $$ - Alkylation :

$$ \text{3-Iodo-4-(trifluoromethoxy)benzene} + \text{1,3-dibromopropane} \xrightarrow{\text{Base}} \text{Target compound} $$

This route provides a 60% overall yield but requires careful handling of diazonium intermediates due to their thermal instability.

Halogen Exchange and Subsequent Alkylation

Electrophilic Iodination of Chlorinated Intermediates

Starting with 3-chloro-4-(trifluoromethoxy)benzene, electrophilic iodination is achieved using iodine monochloride (ICl) in acetic acid. The chloro group is replaced by iodine at position 3, followed by nucleophilic substitution with 3-bromopropanol in the presence of phosphorus tribromide (PBr₃).

Optimization Insights:

- Iodination Agent : ICl (1.2 equiv)

- Solvent : Glacial acetic acid

- Temperature : 50°C

- Alkylation : PBr₃ mediates the conversion of the hydroxyl group in 3-bromopropanol to a bromide, facilitating displacement.

This method yields 65–70% pure product but faces challenges in separating ortho/para iodination byproducts.

Multi-Step Functionalization via Directed Metalation

Directed Ortho-Metalation (DoM) Strategy

A lithiation-based approach employs 4-(trifluoromethoxy)benzaldehyde as a starting material. Protection of the aldehyde as an acetal directs metalation to position 3 using lithium diisopropylamide (LDA). Quenching the aryl lithium species with 1,3-dibromopropane installs the bromopropyl group, followed by iodination via an Ullmann reaction.

Critical Steps:

- Protection :

$$ \text{4-(Trifluoromethoxy)benzaldehyde} \rightarrow \text{Acetal-protected derivative} $$ - Metalation :

$$ \text{Acetal} + \text{LDA} \rightarrow \text{Aryl lithium intermediate} $$ - Alkylation :

$$ \text{Aryl lithium} + \text{1,3-dibromopropane} \rightarrow \text{Bromopropyl intermediate} $$ - Iodination :

$$ \text{Bromopropyl intermediate} + \text{CuI} \rightarrow \text{Target compound} $$

This method offers excellent regiocontrol but requires four synthetic steps , reducing the overall yield to 50–55% .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride can be used to replace the bromine or iodine atoms.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine, iodine, and trifluoromethoxy groups can influence the reactivity and selectivity of the compound. These substituents can affect the electronic properties of the benzene ring, making it more or less reactive towards certain reagents.

Comparison with Similar Compounds

Structural and Reactivity Trends

Substituent Effects on Reactivity

- Iodo vs. Bromo : Iodine’s lower electronegativity facilitates oxidative addition in cross-couplings, whereas bromine is more cost-effective for large-scale alkylation .

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group’s oxygen atom enhances solubility in polar solvents, while trifluoromethyl offers greater thermal stability .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene | C10H9BrF3IO | 414.99 (estimated) | 3-I, 4-OCF3, 1-CH2CH2CH2Br |

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | C10H10BrF3 | 267.09 | 3-CF3, 1-CH2CH2CH2Br |

| 1-Iodo-3-(trifluoromethoxy)benzene | C7H4F3IO | 288.0 | 1-I, 3-OCF3 |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | C7H4BrF4O | 275.01 | 1-Br, 3-F, 4-OCF3 |

Biological Activity

1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene is an organic compound notable for its unique combination of halogen substituents and a trifluoromethoxy group. This compound, with the molecular formula and a molecular weight of approximately 384.01 g/mol, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.

The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity. The presence of bromine and iodine further adds to its unique chemical profile, potentially enhancing its interactions with biological macromolecules.

Biological Activity

Research into the biological activity of 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene has focused on its interactions with cellular targets, potential toxicity, and therapeutic applications. Here are some key findings:

The compound's mechanism of action is primarily investigated through interaction studies with various biological macromolecules. Techniques such as molecular docking simulations and binding affinity assays are commonly employed to understand how this compound interacts at the molecular level.

Toxicity Profile

Preliminary studies suggest that the compound exhibits a moderate toxicity profile. The LD50 (lethal dose for 50% of the population) has been estimated at over 2000 mg/kg in oral administration in rats, indicating relatively low acute toxicity compared to other halogenated compounds.

Case Studies

Several case studies have highlighted the biological implications of 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene:

- Anticancer Activity : A study explored the compound's effects on cancer cell lines, revealing significant cytotoxic effects against specific types of cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : Investigations into neuroprotective properties showed promising results in reducing oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis

To better understand the significance of 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene | Chlorine instead of bromine | Moderate anticancer activity |

| 1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene | Iodine at a different position | Enhanced antimicrobial properties |

| 1-(3-Bromopropyl)-3-bromo-4-(trifluoromethoxy)benzene | Additional bromine substituent | Increased cytotoxicity |

| 1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene | Fluoro group instead of iodine | Neuroprotective effects observed |

Q & A

Q. What are the recommended synthetic routes for 1-(3-bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene?

The synthesis can be approached via sequential functionalization of the benzene ring. A plausible route involves:

- Step 1: Introduction of the trifluoromethoxy group at position 4 using electrophilic substitution, as demonstrated for analogous compounds (e.g., 4-(trifluoromethoxy)benzyl bromide derivatives) .

- Step 2: Bromopropylation via nucleophilic substitution or Friedel-Crafts alkylation. Evidence for microwave-assisted alkylation of bromopropyl groups (e.g., (3-bromopropyl)benzene synthesis) suggests optimized heating (45 minutes) improves yield .

- Step 3: Iodination at position 3 using directed ortho-metalation (DoM) or halogen exchange (e.g., Finkelstein reaction), leveraging iodine’s nucleophilicity.

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography: Use HPLC or GC-MS to assess purity (>95% by GC, as in related bromo/trifluoromethoxy benzene derivatives) .

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substituent positions via coupling patterns (e.g., trifluoromethoxy group at δ ~120-130 ppm in ¹³C NMR; bromopropyl protons as triplets near δ 3.4-3.6 ppm) .

- 19F NMR: Single resonance for the -OCF₃ group (δ ~-55 to -60 ppm) .

- HRMS: Exact mass verification (e.g., theoretical [M+H⁺] = 433.91 g/mol).

Q. What are the critical storage and handling precautions?

- Storage: Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent degradation of labile C-I and C-Br bonds .

- Safety: Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential release of toxic vapors (e.g., HBr/HI) during reactions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?

The -OCF₃ group deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. However, in Suzuki-Miyaura couplings, the iodine atom at position 3 serves as a superior leaving group compared to bromine, enabling selective cross-coupling under mild conditions (e.g., Pd(PPh₃)₄, 80°C). Computational studies (DFT) suggest the -OCF₃ group lowers electron density at the ipso carbon, accelerating oxidative addition of Pd(0) .

Q. What strategies mitigate competing side reactions during iodination?

- Directed Iodination: Use directing groups (e.g., -NHBoc) to enhance regioselectivity.

- Halogen Exchange: Replace bromine with iodine via Ullmann-type reactions using CuI/NMP at 150°C, avoiding over-iodination .

- Kinetic Control: Low-temperature (-78°C) lithiation followed by quenching with I₂ minimizes polysubstitution .

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. The bromopropyl and iodo groups are versatile handles for:

- Anticancer Agents: Coupling with sulfonamides (e.g., sodium 4-hydroxybenzenesulfonate) to create ADAM-17 inhibitors .

- Antimalarials: Functionalization via Buchwald-Hartwig amination to generate 4-quinolone derivatives, as seen in analogs with trifluoromethoxy substituents .

- PET Tracers: Radiolabeling via isotopic exchange (¹²⁴I/¹²⁵I) for imaging applications .

Q. How do steric effects from the bromopropyl chain impact crystallization?

The bulky 3-bromopropyl group disrupts π-π stacking, favoring amorphous solid states. Single-crystal X-ray diffraction (SCXRD) of analogs (e.g., 1-(3-bromopropyl)-3-(trifluoromethoxy)benzene) shows twisted conformations (C-C-Br dihedral angle ~110°), requiring slow evaporation in nonpolar solvents (hexane/EtOAc) for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.